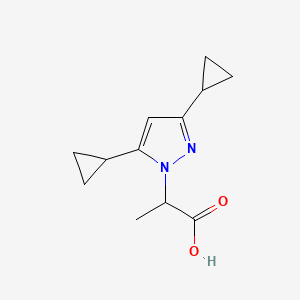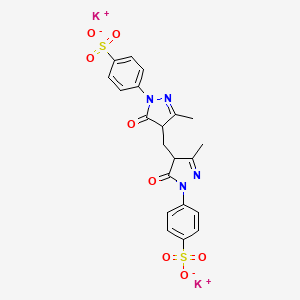
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propanoic acid, or DCPP, is an organic compound belonging to the pyrazole family of compounds. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms, one nitrogen atom and one oxygen atom. DCPP is an important class of pyrazole derivatives that have been extensively studied due to their versatile applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
DCPP has been widely studied as a potential drug target due to its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used as a synthetic intermediate in the preparation of various pharmaceuticals, including anti-cancer drugs, anti-bacterial agents, and anti-inflammatory drugs. In addition, DCPP has been used in the synthesis of various organic compounds, including dyes, pigments, and catalysts.
Mécanisme D'action
The mechanism of action of DCPP is not fully understood. However, it is believed that DCPP binds to specific proteins in the cell membrane, which leads to the inhibition of certain cellular processes. It is also believed that DCPP may interact with enzymes involved in the biosynthesis of certain proteins, resulting in the inhibition of their activity.
Effets Biochimiques Et Physiologiques
DCPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-bacterial properties. In addition, DCPP has been found to have anti-tumor activities, and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DCPP in laboratory experiments include its low cost, ease of synthesis, and versatility in applications. Its low cost makes it an attractive option for researchers who are working with limited budgets. Furthermore, its ease of synthesis makes it a viable option for researchers who are looking to quickly and easily synthesize compounds for their experiments. However, there are some limitations to using DCPP in laboratory experiments, such as its instability in the presence of light and heat, and its potential to form toxic by-products.
Orientations Futures
For research on DCPP include further exploration of its anti-tumor activities, elucidation of its mechanism of action, and investigation of its potential for use in the development of new drugs and therapeutics. Additionally, further research could be conducted on the synthesis and optimization of DCPP for use in laboratory experiments. Finally, research could be conducted on the potential toxicity of DCPP, as well as its potential for use in the treatment of various diseases.
Propriétés
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7(12(15)16)14-11(9-4-5-9)6-10(13-14)8-2-3-8/h6-9H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZYXVTYHZUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=CC(=N1)C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482215.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)

![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)